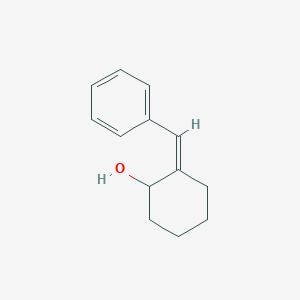
(2Z)-2-benzylidenecyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-benzylidenecyclohexan-1-ol is an organic compound characterized by a benzylidene group attached to a cyclohexanol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzylidenecyclohexan-1-ol typically involves the aldol condensation reaction between benzaldehyde and cyclohexanone. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired (2Z) isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to obtain the compound in high quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-benzylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the benzylidene group can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-benzylidenecyclohexanone.
Reduction: Formation of 2-benzylcyclohexanol.
Substitution: Formation of various substituted cyclohexanols depending on the reagent used.
Applications De Recherche Scientifique
(2Z)-2-benzylidenecyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2Z)-2-benzylidenecyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-benzylidenecyclohexan-1-ol: The (2E) isomer of the compound, differing in the spatial arrangement of the benzylidene group.
2-benzylcyclohexanol: A reduced form of the compound without the double bond in the benzylidene group.
2-benzylidenecyclohexanone: An oxidized form of the compound with a ketone group instead of a hydroxyl group.
Uniqueness
(2Z)-2-benzylidenecyclohexan-1-ol is unique due to its specific (2Z) configuration, which can influence its reactivity and interactions with other molecules. This configuration can result in different physical and chemical properties compared to its isomers and related compounds, making it valuable for specific applications.
Propriétés
Numéro CAS |
83845-69-6 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
(2Z)-2-benzylidenecyclohexan-1-ol |
InChI |
InChI=1S/C13H16O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10,13-14H,4-5,8-9H2/b12-10- |
Clé InChI |
ZKOAENWVLMOUPM-BENRWUELSA-N |
SMILES isomérique |
C1CC/C(=C/C2=CC=CC=C2)/C(C1)O |
SMILES canonique |
C1CCC(=CC2=CC=CC=C2)C(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


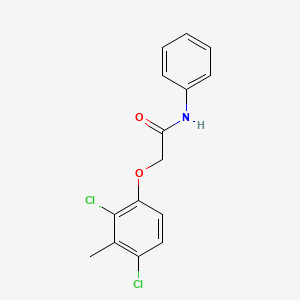
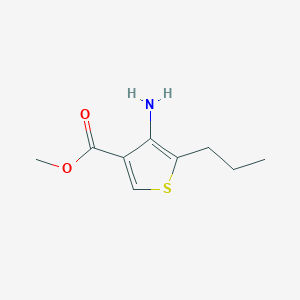
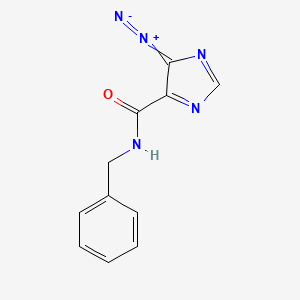
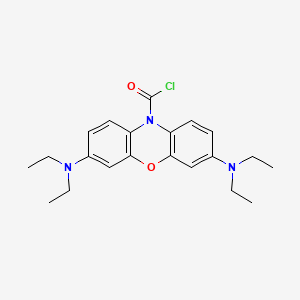
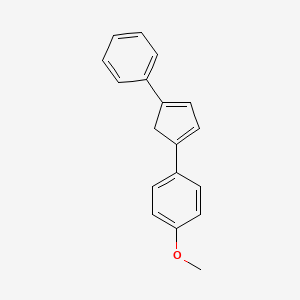
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)

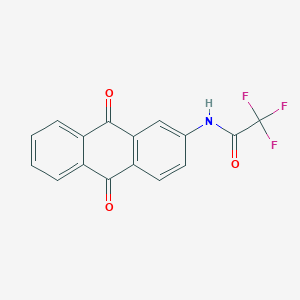
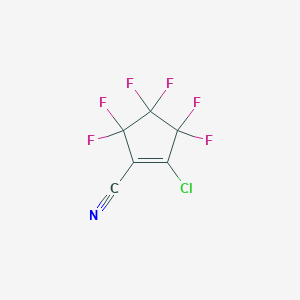
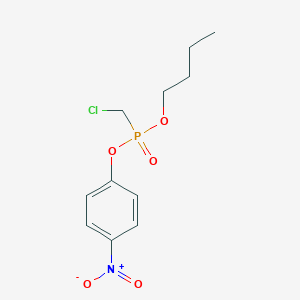
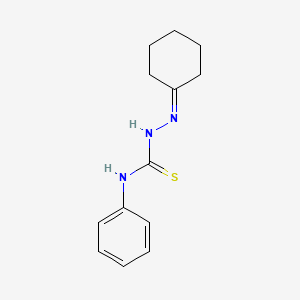

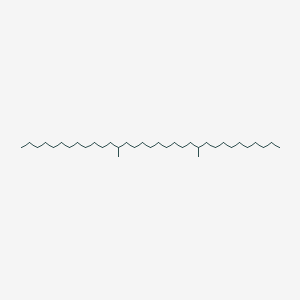
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
